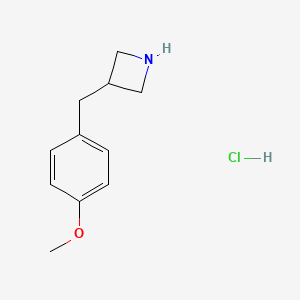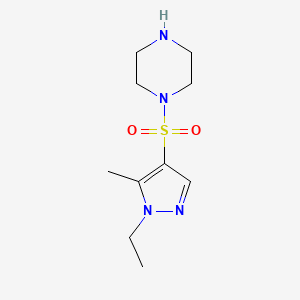
1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine
Descripción general
Descripción
1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It features a pyrazole ring substituted with an ethyl and a methyl group, which is further connected to a piperazine ring via a sulfonyl group
Mecanismo De Acción
Target of Action
Related compounds have shown potent fungicidal activities againstErysiphe graminis and insecticidal activity against Aphis fabae . It’s also suggested that similar compounds could be used as precursors for further design of pesticides .
Mode of Action
A related compound has shown a desirable fitting pattern in theLmPTR1 pocket (active site) , characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
Related compounds have shown to affect the production and release of pro-inflammatory mediators , suggesting that this compound might have similar effects.
Pharmacokinetics
A related compound, when administered orally at doses of 50, 100, or 200 mg/kg, showed a dose-dependent decrease in the number of writhings induced by acetic acid . This suggests that the compound might have similar pharmacokinetic properties.
Result of Action
A related compound reduced oedema formation at all hours of the paw oedema induced by carrageenan test and in pleurisy test reduced cell migration from the reduction of polymorphonuclear cells, myeloperoxidase enzyme activity and the levels of pro-inflammatory cytokines il-1β and tnf-α .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine typically involves the reaction of 1-ethyl-5-methyl-1H-pyrazole with a sulfonyl chloride derivative, followed by the introduction of the piperazine ring. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: Synthesis of 1-ethyl-5-methyl-1H-pyrazole.
Step 2: Reaction of 1-ethyl-5-methyl-1H-pyrazole with sulfonyl chloride to form the sulfonyl derivative.
Step 3: Introduction of the piperazine ring to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction progress is common to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)piperazine: Similar structure but with a methyl group instead of a sulfonyl group.
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Contains a phenyl group instead of an ethyl group.
Uniqueness
1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and binding affinity, making it a valuable intermediate in various synthetic and medicinal chemistry applications.
Propiedades
IUPAC Name |
1-(1-ethyl-5-methylpyrazol-4-yl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2S/c1-3-14-9(2)10(8-12-14)17(15,16)13-6-4-11-5-7-13/h8,11H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBHVYAIFZUKSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)N2CCNCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


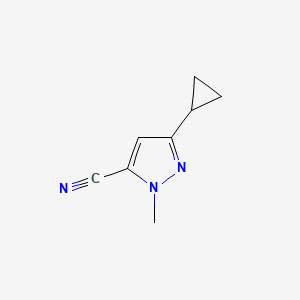
![5-(1H-pyrrol-1-yl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3376056.png)
![[(1-ethyl-1H-pyrazol-5-yl)methoxy]acetic acid](/img/structure/B3376058.png)

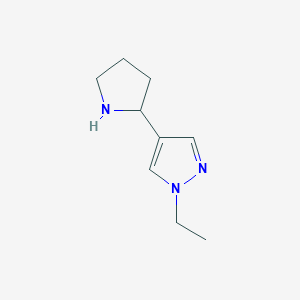
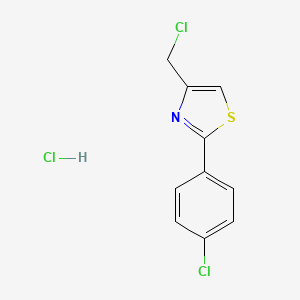
![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B3376088.png)


![Potassium {4-benzamido-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl}sulfanide](/img/structure/B3376110.png)
![1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B3376114.png)


